7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylicacid

Hydrogen bonding Drug-likeness Molecular recognition

7-Amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid (CAS 1895431-46-5) is a bicyclic nitrogen-containing heterocycle belonging to the tetrahydroquinolizine-9-carboxylic acid subclass. Its molecular formula is C₁₀H₁₂N₂O₃ with a molecular weight of 208.2 Da.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Cat. No. B15309519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylicacid
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1CCN2C(=C(C=C(C2=O)N)C(=O)O)C1
InChIInChI=1S/C10H12N2O3/c11-7-5-6(10(14)15)8-3-1-2-4-12(8)9(7)13/h5H,1-4,11H2,(H,14,15)
InChIKeyYFUQQZYBPLZTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid: Physicochemical Profile and Structural Classification for Research Procurement


7-Amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid (CAS 1895431-46-5) is a bicyclic nitrogen-containing heterocycle belonging to the tetrahydroquinolizine-9-carboxylic acid subclass. Its molecular formula is C₁₀H₁₂N₂O₃ with a molecular weight of 208.2 Da. The compound features a quinolizine core bearing a 7-amino substituent, a 6-oxo group, and a carboxylic acid at position 9, distinguishing it from the more extensively explored 4-oxo-4H-quinolizine-3-carboxylic acid antibacterial scaffold [1]. It is commercially available from multiple suppliers at ≥95% purity for research use, with a calculated LogP of -0.77, topological polar surface area (TPSA) of 84 Ų, and a hydrogen bond donor/acceptor profile of 2 HBD and 4 HBA .

Why 7-Amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic Acid Cannot Be Substituted with In-Class Quinolizine Analogs


Quinolizine carboxylic acid derivatives exhibit distinct pharmacological and physicochemical profiles depending on carbonyl position (6-oxo vs. 4-oxo), carboxylic acid position (9-COOH vs. 3-COOH), and ring substituents (7-NH₂ vs. 8-OH vs. unsubstituted). The 7-amino-6-oxo-9-carboxylic acid substitution pattern is structurally divergent from the clinically predominant 4-oxo-4H-quinolizine-3-carboxylic acid DNA gyrase inhibitor scaffold represented by ABT-719 and nadifloxacin derivatives [1]. Furthermore, within the 6-oxo-9-carboxylic acid series, the presence or absence of the 7-amino group alters hydrogen bonding capacity, LogP, and polar surface area in a manner that fundamentally affects molecular recognition and solubility [2]. Generic in-class substitution without verifying the specific substitution pattern risks selecting a compound with a different biological target profile, altered pharmacokinetic properties, or incompatible physicochemical characteristics for the intended assay or synthetic application.

Quantitative Differentiation Evidence: 7-Amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic Acid vs. Closest Analogs


Hydrogen Bond Donor Count: 7-Amino Group Confers One Additional HBD vs. Des-Amino Analog

The 7-amino substituent of the target compound provides 2 hydrogen bond donors (HBD), compared to only 1 HBD for the des-amino analog 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid (CAS 1511756-34-5), which lacks the amino group and bears only the carboxylic acid proton as a donor [1]. This difference is directly verifiable from molecular formulas: C₁₀H₁₂N₂O₃ (target) contains two nitrogen atoms enabling amine N–H donation, whereas C₁₀H₁₁NO₃ (des-amino) contains only one nitrogen in a tertiary amine incapable of H-bond donation . Hydrogen bond acceptor count is also elevated: 4 HBA for the target vs. an estimated 3 HBA for the des-amino analog.

Hydrogen bonding Drug-likeness Molecular recognition

Lipophilicity: Target Compound LogP (-0.77) Is 0.65 Units More Hydrophilic Than the 4-Oxo-3-Carboxylic Acid Scaffold

The calculated LogP of 7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is -0.77 [1], compared to a LogP of -0.12 for 4-oxo-4H-quinolizine-3-carboxylic acid (CAS 101217-93-0), the core scaffold of the antibacterial quinolizine class . The 0.65 LogP unit difference translates to an approximately 4.5-fold lower octanol-water partition coefficient for the target compound. This arises from the combined effects of the 7-amino group (polar), the partially saturated tetrahydro ring (vs. fully unsaturated 4H-quinolizine), and the 9-carboxylic acid position.

Lipophilicity ADME Solubility

Carboxylic Acid Positional Isomerism: 9-COOH Confers Distinct Scaffold Topology vs. Clinically Validated 3-COOH Quinolizines

The target compound places the carboxylic acid at position 9 of the quinolizine ring, whereas the clinically and preclinically validated antibacterial quinolizines—including ABT-719, nadifloxacin, and the 4H-4-oxoquinolizine series—universally bear the carboxylic acid at position 3 [1]. This positional isomerism fundamentally alters the spatial relationship between the carboxylate pharmacophore and the quinolizine core. In the 3-COOH series, the carboxylate is coplanar with the 4-oxo group, enabling the canonical metal-ion chelation interaction with DNA gyrase; the 9-COOH orientation places the acid in a distinct geometric vector that is incompatible with this binding mode [2]. The 9-COOH substitution pattern is instead more closely associated with natural product-like quinolizine scaffolds.

Scaffold topology DNA gyrase inhibition Positional isomerism

Polar Surface Area: TPSA of 84 Ų Exceeds Common Drug-Likeness Thresholds Compared to Unsubstituted and 3-COOH Analogs

The topological polar surface area (TPSA) of the target compound is 84 Ų [1], which is elevated relative to the 4-oxo-4H-quinolizine-3-carboxylic acid scaffold and the simpler 2H-quinolizine core (PSA ≈ 4.9 Ų) . This elevated TPSA arises from the 7-amino group (contributing ~26 Ų), the 6-oxo carbonyl, and the 9-carboxylic acid. A TPSA of 84 Ų approaches the 90 Ų threshold commonly associated with reduced passive membrane permeation for orally targeted drugs, suggesting that the compound is likely to exhibit different cellular permeability characteristics than less polar quinolizine analogs.

Polar surface area Membrane permeability Oral bioavailability prediction

Ring Saturation and sp³ Character: Fsp³ = 0.4 and Tetrahydro Ring Confer Conformational Flexibility Absent in Fully Aromatic 4H-Quinolizines

The target compound has a fraction of sp³-hybridized carbons (Fsp³) of 0.4, reflecting its partially saturated 2,3,4,6-tetrahydro-1H-quinolizine ring system [1]. In contrast, the 4-oxo-4H-quinolizine-3-carboxylic acid scaffold (CAS 101217-93-0) is fully unsaturated with an Fsp³ approaching 0 . This difference has direct consequences for molecular shape: the tetrahydro ring introduces a non-planar conformation with the saturated portion (positions 2,3,4) capable of chair-like puckering, whereas the aromatic 4H-quinolizine is rigidly planar. The melting point of the target compound is not publicly available, but the structurally related 8-hydroxy analog exhibits a melting point of 196–201 °C , suggesting a crystalline solid with moderate thermal stability.

Conformational flexibility Fsp³ 3D molecular shape

Molecular Weight: Target (208.2 Da) Is Intermediate Between Des-Amino (193.2 Da) and 8-Methoxy (223.2 Da) Analogs

The molecular weight of the target compound (208.2 Da) places it in a narrow window between two closely related analogs: the des-amino compound 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid (MW 193.2 Da) and the 8-methoxy analog (MW 223.2 Da) . The 15 Da mass increment from the des-amino analog corresponds precisely to the replacement of a hydrogen atom with an NH₂ group at position 7. At 208 Da, the target falls within the optimal fragment range (MW < 250 Da) for fragment-based drug discovery while retaining sufficient functional complexity (amine, ketone, carboxylic acid) for fragment elaboration.

Molecular weight Lead-likeness Fragment-based screening

Recommended Research Application Scenarios for 7-Amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic Acid


Fragment-Based Drug Discovery (FBDD) Library Enrichment with a Polar, Amino-Functionalized Quinolizine Scaffold

With MW of 208 Da (within the fragment range of <250 Da), TPSA of 84 Ų, and dual H-bond donor/acceptor capability from the 7-amino and 9-carboxylic acid groups, this compound is well-suited for fragment library screening against targets requiring polar, hydrogen-bond-rich ligand interactions [1]. Its Fsp³ of 0.4 provides three-dimensional character that is advantageous for generating diverse binding poses compared to planar aromatic fragments. The 7-amino group serves as a synthetic handle for further derivatization (amide coupling, reductive amination, urea formation), enabling fragment elaboration without perturbing the quinolizine core.

Scaffold-Hopping from Quinolone/Quinolizine-3-Carboxylic Acid DNA Gyrase Inhibitors

The 9-carboxylic acid positional isomerism fundamentally distinguishes this compound from the DNA gyrase-targeting 3-COOH quinolizine series (ABT-719, nadifloxacin) [1]. Researchers seeking to explore alternative binding modes or overcome resistance mutations in bacterial topoisomerases can use this compound as a starting point for structure-based design, leveraging its distinct carboxylate geometry [2]. The 7-amino group additionally provides a vector for substitution that is not present in the des-amino scaffold, enabling SAR exploration at a position that is inaccessible with simpler analogs.

Synthetic Intermediate for 7-Amide and 7-Urea Quinolizine Derivatives

The 7-amino substituent provides a nucleophilic site for derivatization reactions including amide bond formation, sulfonamide synthesis, and urea coupling, enabling rapid generation of compound libraries with modulated LogP, TPSA, and HBD/HBA profiles [1]. The commercial availability of the compound at 95% purity from multiple suppliers (BLD Pharmatech, Enamine, and others) [2] makes it a practical starting material for medicinal chemistry campaigns without the need for custom synthesis of the amino-functionalized core.

Physicochemical Probe for Hydrogen Bonding and Solubility Studies in Heterocyclic Series

The combination of measured (LogP = -0.77, TPSA = 84 Ų) and inferred (2 HBD, 4 HBA) physicochemical properties makes this compound a useful probe molecule for calibrating computational LogP/TPSA prediction models and for benchmarking aqueous solubility assays within quinolizine or aza-heterocycle series [1]. Its calculated LogP of -0.77 and TPSA of 84 Ų position it near the boundary of commonly applied drug-likeness filters, providing a test case for evaluating permeability-solubility tradeoffs in early-stage lead optimization [2].

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